molecular formula C12H15I B6177093 1-cyclohexyl-3-iodobenzene CAS No. 2613389-71-0

1-cyclohexyl-3-iodobenzene

Cat. No.: B6177093
CAS No.: 2613389-71-0
M. Wt: 286.2
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Description

1-Cyclohexyl-3-iodobenzene (C₁₂H₁₅I, molecular weight: 286.16 g/mol) is an aromatic compound featuring a benzene ring substituted with an iodine atom at the 3-position and a cyclohexyl group at the 1-position . The cyclohexyl group imparts significant steric bulk and lipophilicity, while the iodine atom enhances polarizability and reactivity in cross-coupling reactions.

Properties

CAS No.

2613389-71-0

Molecular Formula

C12H15I

Molecular Weight

286.2

Purity

95

Origin of Product

United States

Preparation Methods

1-Cyclohexyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-cyclohexylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Cyclohexyl-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form cyclohexyl-3-iodobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Major products formed from these reactions include cyclohexylbenzene derivatives and various substituted benzenes.

Scientific Research Applications

1-Cyclohexyl-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Medicine: Research into potential therapeutic applications of this compound is ongoing, with studies focusing on its potential as an anti-cancer agent and its role in drug delivery systems.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-iodobenzene involves its interaction with molecular targets through its iodine atom and cyclohexyl group. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The cyclohexyl group provides steric hindrance, affecting the compound’s overall shape and interaction with other molecules .

Comparison with Similar Compounds

Iodobenzene (C₆H₅I)

Iodobenzene is a simpler iodinated aromatic compound with a molecular weight of 204.01 g/mol. Key differences include:

  • Lipophilicity: Iodobenzene has a logP (octanol-water partition coefficient) of ~4.59, indicating moderate lipophilicity . In contrast, 1-cyclohexyl-3-iodobenzene is expected to have a higher logP due to the hydrophobic cyclohexyl group.
  • Boiling Point : Iodobenzene boils at 188.3°C , whereas the cyclohexyl substituent in this compound likely increases its boiling point further due to greater molecular weight and van der Waals interactions.
  • Applications : Iodobenzene is widely used in Suzuki-Miyaura couplings, while this compound’s bulkier structure may limit its utility in sterically demanding reactions.

1-Chloro-2-iodobenzene (C₆H₄ClI)

This dihalogenated benzene (molecular weight: 238.45 g/mol) shares structural similarities but differs in substitution patterns:

  • Safety Profile : 1-Chloro-2-iodobenzene is associated with hazards such as skin irritation (H315) and acute toxicity (H335) , whereas the cyclohexyl group in this compound may reduce volatility and associated inhalation risks.

Cyclohexyl-Substituted Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)

  • Lipophilicity and Blood-Brain Barrier Penetration : The cyclohexyl group in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea enhances lipid solubility, enabling activity against intracerebral tumors in preclinical models . This suggests that this compound’s lipophilicity could similarly influence its pharmacokinetic behavior.
  • Toxicity : Cyclohexyl-containing nitrosoureas exhibit delayed hematological toxicity (e.g., thrombocytopenia) at doses >100 mg/m² , but this compound’s toxicity profile remains uncharacterized in the provided evidence.

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